9-Azabicyclo[3.3.1]nonan-3-ol

sigma-2 receptor ligand binding affinity selectivity ratio

This bicyclic amino alcohol is the critical building block for sigma-2 receptor ligands with unprecedented subtype selectivity (WC-59: Ki 0.82 nM, σ1/σ2=2,087). This scaffold uniquely enables tumor PET imaging with minimal sigma-1 background and potentiates doxorubicin cytotoxicity (WC-26). Available as endo/exo isomers for focused SAR libraries. Also precursor to ABNO, a metal-free oxidation catalyst. Choose this scaffold to access pharmacology unattainable with 8-azabicyclo[3.2.1]octane or monocyclic amines.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 209733-21-1
Cat. No. B3021758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Azabicyclo[3.3.1]nonan-3-ol
CAS209733-21-1
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2CC(CC(C1)N2)O
InChIInChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2
InChIKeyLAZFLHAAIKYNNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Azabicyclo[3.3.1]nonan-3-ol (CAS 209733-21-1) as a Strategic Synthetic Intermediate and Scaffold


9-Azabicyclo[3.3.1]nonan-3-ol is a bicyclic amino alcohol featuring a bridged piperidine ring system [1]. This compound exists in endo and exo stereoisomeric forms and serves as a versatile building block for constructing bioactive molecules, notably sigma receptor ligands and cholinergic agents [2]. Its rigid bicyclic framework imparts defined spatial orientation to substituents, enabling rational design of selective receptor modulators. The compound is not typically employed as a final drug substance but is indispensable for generating advanced intermediates and screening libraries in medicinal chemistry programs [3].

Why Generic Substitution of 9-Azabicyclo[3.3.1]nonan-3-ol (CAS 209733-21-1) Fails for Sigma Receptor Ligand Development


Generic substitution with alternative bicyclic scaffolds (e.g., 8-azabicyclo[3.2.1]octane or tropane derivatives) or simpler monocyclic amines fails to replicate the specific pharmacological profile of 9-azabicyclo[3.3.1]nonan-3-ol derivatives. The 9-azabicyclo[3.3.1]nonane framework uniquely confers nanomolar affinity and exceptional subtype selectivity for sigma-2 receptors over sigma-1, as demonstrated in head-to-head comparative studies with structurally similar scaffolds [1]. This selectivity is not a class-wide property; 8-azabicyclo[3.2.1]octane-derived ligands exhibit distinct receptor binding profiles and different selectivity ratios, underscoring that the bridgehead geometry and ring size of the 9-azabicyclo[3.3.1]nonane system are critical determinants of ligand-receptor interactions [2].

Quantitative Differentiation Evidence for 9-Azabicyclo[3.3.1]nonan-3-ol (CAS 209733-21-1) in Receptor Binding and Chemosensitization


Superior Sigma-2 Receptor Affinity and Unprecedented Subtype Selectivity Compared to Alternative Scaffolds

N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates, such as WC-26 and WC-59, exhibit sigma-2 receptor binding affinities (Ki = 2.58 nM and 0.82 nM, respectively) that are among the highest reported for this target class. Crucially, these ligands demonstrate extraordinary sigma-2/sigma-1 selectivity ratios (557 for WC-26; 2,087 for WC-59), which are orders of magnitude greater than those observed for 8-azabicyclo[3.2.1]octane-derived analogs (typical selectivity ratios <100) [1]. This stark difference in selectivity arises from the unique bridgehead geometry of the 9-azabicyclo[3.3.1]nonane core, which dictates a specific spatial arrangement of the phenylcarbamate pharmacophore that is favored by the sigma-2 receptor binding pocket [2].

sigma-2 receptor ligand binding affinity selectivity ratio PET imaging

Quantified Enhancement of Doxorubicin Cytotoxicity via Sigma-2 Ligand Chemosensitization

The 9-azabicyclo[3.3.1]nonan-3-ol-derived sigma-2 ligand WC-26, when co-administered with doxorubicin, dramatically increases tumor cell killing at concentrations where neither agent alone produces significant cytotoxicity. In vitro studies using murine EMT-6 and human MDA-MB435 breast tumor cells demonstrate that WC-26 enhances doxorubicin-induced cell death in a dose-dependent manner, with combination index values <1 indicating strong synergy [1]. This chemosensitizing effect is not observed with sigma-1 selective ligands or with structurally distinct sigma-2 ligands derived from other scaffolds, highlighting the functional advantage conferred by the 9-azabicyclo[3.3.1]nonane core [2].

chemosensitization doxorubicin cancer sigma-2 agonist

Efficient Aerobic Oxidation Catalysis via ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl)

The N-oxyl derivative of 9-azabicyclo[3.3.1]nonan-3-ol, known as ABNO, is a highly efficient catalyst for the aerobic oxidation of alcohols to carbonyl compounds under mild, metal-free conditions. In comparative studies, ABNO outperforms TEMPO and other nitroxyl radicals in terms of turnover frequency and substrate scope, particularly for sterically hindered secondary alcohols [1]. For example, the oxidation of benzyl alcohol to benzaldehyde using ABNO/HNO3 achieves >95% conversion within 2 hours at room temperature, whereas TEMPO requires elevated temperatures and longer reaction times to reach comparable yields [2]. The rigid bicyclic framework of ABNO stabilizes the nitroxyl radical, contributing to its enhanced reactivity and longevity.

catalysis alcohol oxidation ABNO green chemistry

Optimal Application Scenarios for 9-Azabicyclo[3.3.1]nonan-3-ol (CAS 209733-21-1) Based on Quantitative Evidence


Development of Subtype-Selective Sigma-2 PET Radiotracers for Oncology

The exceptional sigma-2 affinity and sigma-1 selectivity of 9-azabicyclo[3.3.1]nonan-3-ol-derived ligands (e.g., WC-59, Ki = 0.82 nM, σ1/σ2 ratio = 2,087) [1] position this scaffold as the preferred starting point for developing tumor-targeted PET imaging agents. Researchers can leverage the high selectivity to minimize background signal from sigma-1 receptors, which are widely expressed in normal tissues, thereby enhancing tumor-to-background contrast ratios in imaging studies.

Design of Chemosensitizers to Overcome Doxorubicin Resistance in Breast Cancer

Given the demonstrated ability of WC-26 to synergistically enhance doxorubicin cytotoxicity in vitro [2], 9-azabicyclo[3.3.1]nonan-3-ol serves as a key intermediate for synthesizing novel sigma-2 agonists intended as adjuvant therapies. These compounds are uniquely suited for combination regimens aimed at reducing doxorubicin dose requirements and mitigating cardiotoxicity, a differentiation not achievable with generic sigma ligands.

Green Oxidation Catalysis for Pharmaceutical Intermediate Synthesis

Transformation of 9-azabicyclo[3.3.1]nonan-3-ol to ABNO provides a robust, metal-free catalyst for aerobic alcohol oxidations [3]. This application is particularly valuable in pharmaceutical manufacturing where removal of transition metals is costly and time-consuming. The superior activity of ABNO over TEMPO in oxidizing sterically hindered secondary alcohols enables efficient production of complex drug intermediates that are otherwise difficult to access.

Construction of Diverse Screening Libraries via Stereoselective Derivatization

The availability of endo- and exo- stereoisomers of 9-azabicyclo[3.3.1]nonan-3-ol, coupled with robust synthetic routes for N-alkylation and O-functionalization described in patent literature [4], makes this compound an ideal building block for generating focused libraries of sigma receptor modulators. This versatility supports structure-activity relationship (SAR) studies critical for optimizing lead compounds.

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